1-Methyl-7-(pyrrolidin-2-yl)-1H-indole

Description

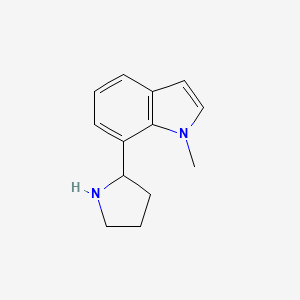

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-methyl-7-pyrrolidin-2-ylindole |

InChI |

InChI=1S/C13H16N2/c1-15-9-7-10-4-2-5-11(13(10)15)12-6-3-8-14-12/h2,4-5,7,9,12,14H,3,6,8H2,1H3 |

InChI Key |

VBSGUZDZMWOYME-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C3CCCN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole

Strategic Approaches for the Regioselective Functionalization at the C7 Position of the Indole (B1671886) Nucleus

The functionalization of the indole nucleus at the C7 position presents a significant challenge in synthetic organic chemistry. The inherent electronic properties of the indole ring favor electrophilic substitution and metal-catalyzed functionalization at the C2 and C3 positions of the pyrrolic sub-ring. rsc.org Consequently, achieving regioselectivity at the C7 position of the benzenoid ring requires specialized strategic approaches.

Metal-Catalyzed C-H Activation and Cross-Coupling Strategies for C7-Pyrrolidinyl Linkage

Direct C-H activation has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, offering an atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. goettingen-research-online.de For the C7-functionalization of indoles, transition-metal catalysis, particularly with rhodium and palladium, has proven indispensable. rsc.orgnih.gov

The key to achieving high regioselectivity at the C7 position lies in the use of a directing group attached to the indole nitrogen. rsc.org This group coordinates to the metal center, positioning it in close proximity to the C7-H bond and facilitating its selective activation.

Rhodium Catalysis: Rhodium catalysts have been effectively used for the C7-alkenylation and alkylation of indoles. nih.govresearchgate.net A common strategy involves the use of an N-pivaloyl group as a directing group. This bulky group not only directs the functionalization to the C7 position but also enhances the stability of the key rhodacycle intermediate. goettingen-research-online.denih.gov For instance, rhodium-catalyzed reactions of N-pivaloylindoles with various alkenes, such as acrylates and styrenes, yield C7-alkenylated products in good to excellent yields. nih.govresearchgate.net Another effective directing group in rhodium catalysis is the N-imino group, which has also demonstrated high regioselectivity and reactivity. researchgate.net

Palladium Catalysis: Palladium-catalyzed C-H arylation at the C7 position of indoles has also been successfully developed. nih.govresearchgate.net This transformation typically employs an N-phosphinoyl directing group in conjunction with a pyridine-type ligand. The appropriate choice of both the directing group and the ligand is crucial for directing the C-H activation to the desired C7 position with high selectivity over the more reactive C2 and C3 sites. nih.govresearchgate.net

While these methods focus on creating C-C bonds (arylation, alkenylation), the introduction of a pyrrolidinyl group at C7 via direct C-H coupling is less commonly documented. A hypothetical approach would involve a C-N cross-coupling reaction, potentially using a pre-formed 7-halo-1-methylindole and pyrrolidine (B122466) with a suitable palladium or copper catalyst, or a direct C-H amination, though the latter remains a significant challenge. More commonly, the pyrrolidinyl moiety is introduced as part of a larger fragment during the indole ring's construction or through a multi-step sequence.

Interactive Table: Catalytic Systems for C7-Functionalization of Indoles

| Catalyst System | Directing Group | Type of Functionalization | Key Features | Citations |

|---|---|---|---|---|

| [Rh(Cp*)Cl2]2 / AgSbF6 | N-Pivaloyl | Alkenylation | Effective for coupling with acrylates and styrenes. | nih.govresearchgate.net |

| Rh(III) / Cu(II) | C2-alkyl substituent | Alkenylation | First instance of Rh(III)/Cu(II)-catalyzed direct C7 alkenylation of C2-alkylated indoles. | nih.gov |

| Pd(OAc)2 / Ligand | N-Phosphinoyl | Arylation | High regioselectivity for C7 arylation using arylboronic acids. | nih.govresearchgate.net |

| Rhodium Complex | N-Imino | Olefination | N-imino directing group is crucial for high regioselectivity and reactivity. | researchgate.net |

| Rhodaelectro-catalysis | N-Pivaloyl | Alkenylation | Electrochemical method avoiding stoichiometric chemical oxidants. | goettingen-research-online.de |

Convergent and Divergent Synthetic Routes to the 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole Scaffold

The synthesis of the this compound scaffold can be approached through different strategic paradigms, primarily convergent and divergent synthesis.

A convergent synthesis would involve the independent preparation of two key fragments—a suitably functionalized 1-methylindole (B147185) precursor and a pyrrolidine derivative—which are then joined in a late-stage coupling step. For example, one could synthesize 1-methyl-7-bromoindole and couple it with a protected 2-(tributylstannyl)pyrrolidine via a Stille cross-coupling reaction. This approach allows for flexibility and optimization of the synthesis of each fragment separately before the crucial coupling step.

A linear synthesis , which is a subset of convergent strategies, builds the molecule in a step-by-step fashion. For instance, a multi-step synthesis starting from 4-bromoaniline (B143363) can lead to a (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivative, demonstrating the construction of the indole core followed by modification. iajps.com Similarly, the synthesis of Eletriptan, a related structure, involves the formation of an indole ring onto which a side chain is built, eventually forming the methylpyrrolidinyl group. google.com

A divergent synthesis would begin with a common intermediate that is selectively functionalized to generate a library of related compounds. While a specific divergent synthesis for this compound is not prominently described, the principles can be applied. For example, a recently reported acid-controlled divergent synthesis produces either 3-pyrrolidin-2-yl-1H-indoles or bis(indolyl)methanes from the same starting materials through a photocatalyzed decarboxylative coupling or a Friedel-Crafts alkylation, respectively, by simply changing the reaction conditions. nih.gov This highlights how a single set of precursors can be directed towards different structural scaffolds.

Chiral Synthesis and Enantioselective Access to Specific Stereoisomers of this compound

The pyrrolidine ring in this compound contains a stereocenter at the C2 position. Therefore, the compound can exist as two enantiomers, (R)- and (S)-1-Methyl-7-(pyrrolidin-2-yl)-1H-indole. The synthesis of a single enantiomer is often crucial for pharmacological applications.

Enantioselective synthesis can be achieved through several established methods:

Chiral Pool Synthesis: This is a common and effective strategy where the synthesis starts with a readily available, enantiomerically pure starting material. For the pyrrolidine moiety, L-proline or D-proline are excellent chiral precursors. For example, a process for preparing the related compound 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole starts with a derivative of (R)-pyrrolidine. google.com

Use of Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a key reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, is used in a substoichiometric amount to favor the formation of one enantiomer over the other. The synthesis of new chiral pyrrolidines for use in organocatalysis highlights the importance of these building blocks. researchgate.net

The synthesis of Eletriptan, which is 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole, explicitly requires the (R)-enantiomer, underscoring the industrial importance of enantioselective routes for this class of compounds. google.com

Derivatization Strategies for Structural Modification and Library Generation

The this compound scaffold offers multiple sites for structural modification, making it an attractive template for generating chemical libraries for drug discovery.

On the Indole Nucleus: While the C7 position is occupied, the other positions on the indole ring (C2, C3, C4, C5, C6) remain available for functionalization. Transition-metal-catalyzed C-H activation can be directed to these other positions by overcoming the directing effect of the N-methyl group or by choosing catalytic systems with different regioselectivities. For instance, electrophilic substitution reactions (e.g., bromination, nitration) would likely occur at the C3 or C5 positions.

On the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime site for derivatization. It can be readily N-acylated or N-alkylated to introduce a wide variety of substituents, thereby modulating the compound's steric and electronic properties. A patent describing the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives showcases electrophilic substitution at the indole nitrogen (position 1) with various halides after the core structure is formed. iajps.com

On the Methyl Group: The N1-methyl group itself could potentially be varied. Starting the synthesis with different N-alkylindoles would be the most straightforward way to generate a library of N-substituted analogues. orgsyn.org

These derivatization strategies allow for a systematic exploration of the structure-activity relationship (SAR) of this compound class, enabling the fine-tuning of its biological activity.

Advanced Molecular Characterization and Structural Elucidation Studies

Spectroscopic and Spectrometric Analysis for Comprehensive Structural Confirmation

There is no published Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data specifically for 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole. Such data would be essential for confirming the molecular structure, including the connectivity of the 1-methylindole (B147185) and pyrrolidine (B122466) rings at the 7-position, and for providing insights into the electronic environment of the atoms.

Crystallographic Analysis of this compound and its Co-crystals

No crystallographic studies, which would provide definitive information on the solid-state structure, bond lengths, bond angles, and intermolecular interactions of this compound, have been reported. The formation and analysis of co-crystals, which could offer insights into its interaction with other molecules, are also undocumented.

Conformational Analysis of the Pyrrolidine Ring and Indole (B1671886) Core in Solution and Solid States

Detailed conformational analysis, which would describe the spatial arrangement of the pyrrolidine ring relative to the indole core, including puckering of the pyrrolidine ring and potential rotational barriers, is not available. Such studies, typically performed using a combination of spectroscopic techniques and computational modeling, have not been published for this specific compound.

Molecular Interactions and Biological Target Engagement of 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole

Identification and Validation of Direct Protein Targets

A critical first step in understanding the pharmacological potential of a compound is the identification of its direct protein targets. Methodologies such as affinity chromatography-mass spectrometry, chemical proteomics, and genetic screening are commonly employed for this purpose. For 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole, no such studies have been published. While broader classes of indole-pyrrolidine compounds have been associated with targets like kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular signaling, it is not possible to extrapolate these findings to this specific molecule without direct experimental validation.

Quantitative Determination of Binding Affinity (In Vitro Binding Assays)

Once potential protein targets are identified, quantitative in vitro binding assays are essential to determine the affinity and selectivity of the compound for its targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) provide key data, including dissociation constants (Kd) and inhibition constants (Ki). The lack of identified targets for this compound means that no such binding affinity data is available.

To illustrate the type of data that would be presented, a hypothetical data table is shown below. It is important to note that the values in this table are purely for illustrative purposes and are not based on experimental results for this compound.

Hypothetical In Vitro Binding Affinity Data

| Target Protein | Assay Type | Binding Affinity (Kd/Ki) |

|---|---|---|

| Target X | Radioligand Binding | Not Determined |

| Target Y | Surface Plasmon Resonance | Not Determined |

Mechanistic Elucidation of Target Modulation at the Molecular Level

Understanding how a compound modulates its target at the molecular level is crucial for rational drug design. This can involve mechanisms such as competitive or allosteric inhibition, agonism or antagonism of a receptor, or novel mechanisms like acting as a "molecular glue" to induce protein-protein interactions. For this compound, there is no information regarding its mechanism of action on any potential protein target.

Investigation of Downstream Cellular Pathway Perturbations Induced by Target Engagement

The engagement of a compound with its protein target initiates a cascade of events within the cell, leading to the perturbation of specific cellular pathways. Techniques like transcriptomics (RNA-seq), proteomics, and phosphoproteomics are used to map these downstream effects. As the direct targets of this compound are unknown, no studies on its impact on cellular pathways have been conducted.

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Systematic Structural Modifications of the Pyrrolidine (B122466) Moiety and their Impact on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern, stereochemistry, and ring integrity are critical determinants of biological activity. nih.gov In the context of indolyl-pyrrolidine derivatives, modifications to this moiety have profound effects on target engagement.

Research into polysubstituted pyrrolidines has demonstrated that the nature and position of substituents significantly influence their bioactivity. For instance, in a series of pyrrolidine derivatives evaluated for anticancer properties, compounds with specific substitutions showed potent inhibitory effects on cancer cell proliferation, with IC50 values in the low micromolar range. nih.gov The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can adopt distinct spatial orientations, leading to different binding modes with target proteins. acs.org

In a study of 5-chloro-indole-2-carboxylate derivatives designed as potential anticancer agents, the nature of the group attached to a phenethyl moiety at the 3-position was varied. This study highlighted the importance of the cyclic amine. Replacing the pyrrolidine ring with a piperidine (B6355638) or a 2-methylpyrrolidine (B1204830) group led to significant changes in antiproliferative activity against various cancer cell lines. nih.gov The derivative featuring a p-pyrrolidin-1-yl substitution (Compound 3b ) showed a potent mean GI50 value of 29 nM, whereas the corresponding p-piperidine derivative (Compound 3e ) was less active with a GI50 of 48 nM. nih.gov Interestingly, the 2-methylpyrrolidine derivative (Compound 3d ) displayed promising activity, suggesting that minor steric alterations on the pyrrolidine ring can be tolerated and even beneficial. nih.gov These findings underscore that the size, basicity, and substitution pattern of the heterocyclic amine are crucial for optimal biological activity.

| Compound | Modification on Pyrrolidine Moiety or Equivalent Position | Biological Activity (Mean GI50, nM) nih.gov |

|---|---|---|

| Compound 3b | p-pyrrolidin-1-yl | 29 |

| Compound 3d | p-2-methylpyrrolidin-1-yl | 38 |

| Compound 3e | p-piperidin-1-yl | 48 |

| Compound 3a | Unsubstituted (H) | 35 |

Influence of Indole (B1671886) N1-Methyl Substitution and other Indole Ring Modifications on Target Engagement and Selectivity

The indole nucleus is a privileged structure in medicinal chemistry, and modifications to this ring system, including the N1-substituent, are a common strategy to modulate pharmacological properties. The N1-methyl group in 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is important for its pharmacokinetic and pharmacodynamic profile. The nitrogen atom of the indole ring can act as a hydrogen bond donor, and its substitution with a methyl group removes this capability, which can alter binding interactions with a target protein. nih.gov This modification can also increase lipophilicity, potentially affecting cell permeability and metabolic stability.

Substitutions at other positions of the indole ring also play a critical role in determining target affinity and selectivity. Studies on indolylglyoxylamides have shown that substituents at the 5-position of the indole scaffold have a significant impact on binding affinity. nih.gov For example, introducing electron-withdrawing groups like nitro (NO2) or chloro (Cl) at the 5-position can lead to distinct SAR trends compared to unsubstituted analogs. nih.gov

In the development of Pim1 kinase inhibitors based on a 3,5-disubstituted indole scaffold, the nature of the substituents at both positions was found to be critical for inhibitory activity. physchemres.org Similarly, in the design of spirooxindole-pyrrolidines, various substitutions on the indole ring were explored to optimize anticancer activity. rsc.org The results from these studies indicate that the electronic properties and steric bulk of the substituents on the indole ring must be carefully balanced to achieve high potency. For example, in a series of pyrazolinyl-indole derivatives, compounds with a p-chlorophenyl or a p-tolyl group attached to the pyrazoline ring, which is in turn linked to the indole, showed significant cytotoxic activities against a panel of cancer cell lines. mdpi.com

| Compound Scaffold | Indole Ring Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Indolylglyoxylamides | Substitution at C5-position (e.g., H, Cl, NO2) | Benzodiazepine Receptor (BzR) | Alters binding affinity; interdependent effects with other substituents. | nih.gov |

| Spirooxindole-pyrrolidines | Substitutions on the oxindole (B195798) ring | Bcl-2 and ALK Receptors | Influences cytotoxic activity against cancer cell lines. | rsc.org |

| Pyrazolinyl-indoles | Indole at C5 of pyrazoline, with various aryl groups at C3 | EGFR Tyrosine Kinase | Substituents on the aryl group (e.g., Cl, CH3) modulate anticancer activity. | mdpi.com |

| 5-Chloro-indole-2-carboxylates | Chloro group at C5-position | EGFRT790M/BRAFV600E | Contributes to potent antiproliferative activity. | nih.gov |

Rational Design Principles and Predictive Models Based on SAR and STR Data

The SAR and STR data gathered from systematic modifications of the indole-pyrrolidine scaffold have enabled the formulation of rational design principles and the development of predictive models to guide the synthesis of new and improved analogs. These models help in understanding the key molecular features required for biological activity and in predicting the potency of novel compounds before their synthesis.

A primary principle derived from SAR studies is the importance of a specific three-dimensional conformation for optimal receptor binding. The rational design of conformationally constrained analogs, for example, has led to the discovery of potent ligands for cannabinoid receptors. nih.gov Molecular docking studies often complement SAR data by providing a visual and energetic rationale for the observed activities. For instance, in the study of spirooxindole-pyrrolidines, docking simulations revealed that the most active compounds had the highest binding energies with their target receptors, Bcl-2 and ALK. rsc.org Similarly, docking studies with pyrazolinyl-indole derivatives against the EGFR tyrosine kinase receptor helped to validate their potential mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their physicochemical properties. Both 2D and 3D-QSAR studies have been successfully applied to various indole derivatives. physchemres.orgnih.govmdpi.com These models can identify key descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological activity. For example, a 2D-QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors yielded a model with high predictive accuracy, highlighting the importance of specific structural features for inhibitory potency. physchemres.org

Pharmacophore modeling is another crucial aspect of rational design. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For indole and isatin (B1672199) derivatives, pharmacophore models have been generated to identify the key features for inhibiting beta-amyloid aggregation, a process relevant to Alzheimer's disease. mdpi.com These models, often combined with 3D-QSAR, provide a comprehensive picture of the structural requirements for activity and serve as a valuable blueprint for the design of novel, potent, and selective ligands. mdpi.com

Computational Chemistry and Molecular Modeling Applications for 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole) into the binding site of a protein target. The goal is to predict the binding mode and affinity of the ligand.

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

Illustrative Research Findings:

While specific docking studies on this compound are not present in the public literature, we can hypothesize a study where it is docked into the active site of a relevant target, for instance, a kinase or a G-protein coupled receptor. The results of such a hypothetical study could be summarized as follows:

Binding Affinity: The docking score, a measure of binding affinity, could be calculated. For instance, a hypothetical docking score might be -8.5 kcal/mol, suggesting a strong interaction.

Key Interactions: Analysis of the docked pose could reveal key interactions. The indole (B1671886) ring might form pi-pi stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the binding pocket. The pyrrolidine (B122466) nitrogen could act as a hydrogen bond acceptor or donor.

Stability of Interaction: A subsequent 100-nanosecond MD simulation could confirm the stability of these interactions, with the root-mean-square deviation (RMSD) of the ligand remaining low throughout the simulation, indicating a stable binding mode.

Illustrative Data Table: Hypothetical Docking Results

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase X | This compound | -8.5 | TYR123, PHE234, LYS45 |

| GPCR Y | This compound | -7.9 | TRP98, ASP150, SER152 |

Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the target protein is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds that bind to a similar target. This model could then be used to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.

Illustrative Research Findings:

A hypothetical pharmacophore model for this compound could consist of:

One aromatic ring feature (from the indole core).

One hydrogen bond acceptor (the nitrogen in the pyrrolidine ring).

One hydrophobic feature (the methyl group).

This model could then be used to screen a database of millions of compounds, leading to the identification of a set of "hits" with a high probability of binding to the same target.

Illustrative Data Table: Hypothetical Pharmacophore Features

| Feature | Location |

| Aromatic Ring | Indole scaffold |

| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen |

| Hydrophobic Center | N-Methyl group |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are typically expressed as mathematical equations.

To build a QSAR model for a series of analogs of this compound, one would need a dataset of compounds with experimentally determined biological activities. Various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated for each compound. Statistical methods are then used to develop a mathematical model that relates these descriptors to the activity.

Illustrative Research Findings:

A hypothetical QSAR study on a series of indole-pyrrolidine derivatives could yield an equation like:

pIC50 = 0.5 * LogP - 0.02 * PSA + 1.2 * AromaticRingCount + constant

This equation would suggest that higher lipophilicity (LogP) and a greater number of aromatic rings increase the biological activity, while a larger polar surface area (PSA) decreases it. Such a model could then be used to predict the activity of new, unsynthesized analogs.

Illustrative Data Table: Hypothetical QSAR Model Parameters

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.5 | < 0.01 | Positive correlation with activity |

| Polar Surface Area (PSA) | -0.02 | < 0.05 | Negative correlation with activity |

| Aromatic Ring Count | 1.2 | < 0.01 | Positive correlation with activity |

Advanced Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties for this compound, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reaction Mechanisms: Quantum chemical calculations can be used to model reaction pathways and determine the activation energies for various chemical transformations, providing insights into the metabolic fate of the compound.

Illustrative Research Findings:

A DFT study of this compound could reveal that the HOMO is primarily located on the indole ring, suggesting this is the most likely site for electrophilic attack. The LUMO might be distributed across the entire molecule. The electrostatic potential map could show a negative potential around the pyrrolidine nitrogen, confirming its role as a hydrogen bond acceptor.

Illustrative Data Table: Hypothetical Quantum Chemical Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 Debye |

Preclinical Pharmacological Evaluation of 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole in Defined Biological Systems

In Vitro Cellular Assays for Efficacy and Potency in Relevant Biological Models

No publicly available data exists detailing the in vitro efficacy and potency of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole in any relevant biological models. Information regarding its half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cell-based assays is not present in the reviewed literature.

Cellular Target Engagement Studies

There are no published studies that have investigated the direct binding of this compound to its putative cellular targets. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or other methods to confirm target engagement in a cellular context have not been reported for this specific compound.

Mechanism-Based Assays to Confirm Modulatory Action in Biological Systems

Specific mechanism-based assays to confirm the modulatory action of this compound are absent from the scientific literature. There is no information available on how this compound might influence downstream signaling pathways, enzyme activity, or other cellular functions that would elucidate its mechanism of action.

In Vivo Proof-of-Concept Studies in Relevant Non-Clinical Disease Models

A review of available literature yielded no in vivo proof-of-concept studies for this compound in any non-clinical disease models. Consequently, there is no data on its potential therapeutic effects or target validation in a whole-organism system.

Chemical Biology and Tool Compound Applications of 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole

Development as a Chemical Probe for Elucidating Protein-Protein Interactions

Currently, there is no specific research documenting the development and application of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole as a chemical probe for studying protein-protein interactions (PPIs). The discovery of small molecule inhibitors of PPIs is a challenging area in chemical biology, often requiring the screening of extensive compound libraries or structure-guided design to identify molecules that can disrupt the large and typically flat surfaces of protein interfaces.

In general, the indole (B1671886) and pyrrolidine (B122466) moieties are prevalent in molecules designed to modulate biological pathways. The indole ring, a key component of the amino acid tryptophan, is frequently involved in PPIs. Small molecules incorporating an indole scaffold can serve as peptidomimetics, mimicking key residues to interfere with protein interactions. For instance, indole-based compounds have been developed to probe the E6-E6AP protein-protein interaction, which is crucial for the human papillomavirus (HPV) life cycle. dtic.mil

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional structure that can be crucial for fitting into specific binding pockets and establishing precise interactions with protein targets. nih.gov Its stereochemistry can significantly influence binding affinity and selectivity.

While the specific compound this compound has not been characterized as a PPI probe, its structural components suggest potential in this area. Future development of this compound as a chemical probe would likely involve:

Computational Modeling: Docking studies to predict potential binding partners and modes of interaction.

Biophysical Assays: Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to experimentally validate predicted interactions.

Structural Biology: X-ray crystallography or cryo-electron microscopy to determine the precise binding site and interactions at the atomic level.

Without experimental data, any discussion of its specific use remains speculative.

Application in Target Validation and Pathway Deconvolution Studies

There is no published research on the use of this compound for target validation or pathway deconvolution.

Tool compounds are essential for validating the role of a specific protein in a biological pathway and for dissecting complex cellular signaling networks. An ideal chemical probe for these applications would exhibit high potency, selectivity, and a well-understood mechanism of action.

The indole and pyrrolidine scaffolds are present in numerous biologically active compounds that have been used for such studies. For example, various indole derivatives have been synthesized and evaluated as inhibitors of kinases, which are key nodes in many signaling pathways. mdpi.com By selectively inhibiting a specific kinase, researchers can study the downstream effects and thereby validate the kinase as a potential drug target.

Should this compound be identified as a potent and selective modulator of a particular protein, it could be employed in the following ways:

Target Engagement Assays: To confirm that the compound interacts with its intended target in a cellular context.

Phenotypic Assays: To observe the cellular or organismal consequences of modulating the target's activity.

Omics Approaches: Utilizing proteomics, transcriptomics, or metabolomics to gain a global view of the cellular changes induced by the compound, thus helping to deconvolve the pathways in which the target is involved.

However, without initial identification of a specific biological target for this compound, its application in target validation remains a hypothetical prospect.

Use in Phenotypic Screening Campaigns for Novel Biological Discoveries

There are no reports of this compound being included in or identified as a hit from phenotypic screening campaigns.

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's molecular target. This approach is a powerful method for discovering first-in-class medicines and novel biological pathways.

Compounds containing indole and pyrrolidine rings are frequently included in screening libraries due to their "drug-like" properties and the wide range of biological activities associated with these scaffolds. nih.gov The structural complexity and three-dimensionality of the pyrrolidine ring can be advantageous in exploring a broader chemical space compared to flat aromatic compounds. nih.gov

If this compound were to be used in a phenotypic screen, the process would involve:

Assay Development: Creating a robust and scalable assay that measures a specific phenotype of interest (e.g., cell viability, neurite outgrowth, inhibition of viral replication).

High-Throughput Screening: Testing the compound, along with thousands of others, in the developed assay.

Hit Confirmation and Validation: Confirming the activity of any initial "hits" and ruling out artifacts.

Target Identification and Deconvolution: For promising hits, subsequent studies would be required to identify the molecular target responsible for the observed phenotype.

As no such studies have been published for this compound, its potential for yielding novel biological discoveries through phenotypic screening is unknown.

Future Directions and Therapeutic Potential of 1 Methyl 7 Pyrrolidin 2 Yl 1h Indole Analogs

Exploration of Novel Biological Targets and Therapeutic Areas

The future for analogs of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole lies in expanding their known biological activities into new therapeutic domains. The versatility of the indole (B1671886) and pyrrolidine (B122466) scaffolds suggests a broad range of potential applications. nih.govnih.gov

Potential Therapeutic Areas:

Oncology: Indole derivatives have shown significant promise in cancer therapy by targeting various cellular processes. nih.gov They can inhibit critical enzymes like kinases, topoisomerases, and histone deacetylases, which are often dysregulated in cancer. nih.gov For instance, certain indole-based compounds act as tubulin polymerization inhibitors, halting cell division in cancer cells. nih.gov A novel indole derivative, LKD1214, which also contains a pyrrolidinone moiety, has been shown to suppress the Hedgehog signaling pathway, offering a potential strategy to overcome drug resistance in cancers like medulloblastoma. researchgate.net Future research could therefore explore the utility of this compound analogs as anticancer agents.

Neurodegenerative Diseases: The indole nucleus is a key feature in molecules that target the central nervous system. nih.gov Researchers have designed indole-based compounds as potential treatments for neurodegenerative disorders by targeting enzymes like monoamine oxidase (MAO) and cholinesterases. mdpi.com Given that some analogs are being explored for neurological disorders, this presents a promising avenue for investigation. evitachem.com

Infectious Diseases: The indole scaffold is present in compounds with a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.gov Indole derivatives have been developed as potent antiviral agents, with some reaching clinical trials. nih.gov The ongoing need for new anti-infective agents makes this a critical area for future research into novel indole-pyrrolidine compounds. mdpi.com

Inflammatory and Metabolic Diseases: Indole derivatives have been successfully developed as anti-inflammatory drugs, such as Indomethacin. nih.gov They also show potential in managing metabolic disorders like diabetes and cardiovascular conditions by influencing specific disease pathways. nih.gov The exploration of this compound analogs in these widespread chronic diseases could yield new therapeutic options.

Optimization Strategies for Enhanced Potency, Selectivity, and Drug-Likeness

To translate a promising compound into a viable drug candidate, a systematic optimization campaign is essential. For analogs of this compound, several strategies can be employed to enhance their therapeutic profile.

Structural Modifications: The core structure can be systematically modified to improve its interaction with biological targets. For example, in a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives, structural optimization led to a lead candidate with exceptional inhibitory potency against the ROR1 receptor in cancer, high selectivity, and an improved pharmacokinetic profile. nih.gov Similarly, modifying the attachment site of the indole ring in other complex molecules has been shown to improve both anticancer efficacy and metabolic stability. nih.gov

Stereochemistry: The spatial arrangement of atoms is crucial for biological activity. For pyrrolidine-containing drugs, the synthesis of specific stereoisomers is often necessary to achieve the desired therapeutic effect and reduce off-target effects. mdpi.com For example, the (R)-enantiomers of certain indole-pyrrolidine derivatives exhibit enhanced selectivity for serotonin (B10506) receptors. vulcanchem.com Future work on this compound analogs should focus on stereoselective synthesis to isolate the most active and selective isomer.

Improving Physicochemical Properties: Drug-likeness is determined by properties such as solubility and metabolic stability. Proline analogs, which share the pyrrolidine ring, are often used in drug design to fine-tune these properties. nih.gov Strategies like introducing fluorine atoms or creating more complex bicyclic structures can be applied to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. nih.gov

Integration with Advanced Drug Discovery and Development Platforms

The discovery and development of new drugs from scaffolds like this compound can be significantly accelerated by leveraging modern technologies.

High-Throughput Screening (HTS): Automated and miniaturized synthesis platforms allow for the rapid creation of large libraries of diverse indole derivatives on a nanoscale. vulcanchem.com When combined with HTS, these platforms can quickly identify compounds with desired biological activities, dramatically shortening the early discovery phase. vulcanchem.com

Computational and In Silico Methods: Computer-aided drug design plays a vital role in modern drug discovery. mdpi.com Molecular docking and dynamics simulations can predict how a compound will interact with its target protein, guiding the design of more potent and selective molecules. researchgate.net These in silico studies can also predict the ADME properties of a compound, helping to prioritize which analogs to synthesize and test in the lab.

Fragment-Based Drug Discovery (FBDD): The azaindole framework, a bioisostere of indole, has been successfully used in FBDD programs to develop kinase inhibitors. mdpi.com This approach involves screening smaller molecular fragments to identify those that bind to the target and then growing or linking them to create a potent lead compound. This strategy could be applied to identify novel binders for various targets using the indole-pyrrolidine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves N-alkylation of the indole scaffold with pyrrolidine derivatives. For example, NaH in DMSO is a common base/solvent system for introducing alkyl groups at the indole nitrogen (e.g., as seen in N-propargylation of indole derivatives) . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.

- Catalyst : Transition-metal catalysts (e.g., Au complexes) may enhance regioselectivity for pyrrolidine attachment .

- Protecting Groups : Temporary protection of the pyrrolidine nitrogen may be required to prevent undesired cross-reactivity.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR identify substitution patterns (e.g., indole C7 vs. C2 pyrrolidine attachment). Chemical shifts near δ 7.0–7.5 ppm confirm aromatic protons, while pyrrolidine signals appear at δ 1.5–3.0 ppm .

- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths (e.g., 1.356–1.471 Å for aromatic systems) and dihedral angles to confirm stereochemistry .

Q. What preliminary pharmacological screening approaches are used to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Assays : Target-based screens (e.g., kinase inhibition, GPCR binding) use radiolabeled ligands or fluorescence polarization.

- ADME-Tox Profiling : Microsomal stability assays (e.g., liver microsomes) and cytotoxicity tests (e.g., MTT assay) prioritize compounds with favorable pharmacokinetics .

Q. How does the compound’s solubility and stability impact experimental design?

- Methodological Answer :

- Solubility : Test in DMSO/PBS mixtures; adjust pH or use solubilizing agents (e.g., cyclodextrins) for in vitro studies.

- Stability : Monitor via HPLC under varying conditions (e.g., light, temperature) to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data. Discrepancies in proton environments may arise from solvent effects or crystal packing, requiring force-field adjustments in simulations .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening, which computational models might overlook .

Q. What strategies optimize catalytic systems for introducing the pyrrolidine moiety in the indole scaffold?

- Methodological Answer :

- Dual Catalysis : Use Au(I)/Brønsted acid systems (e.g., PhPAuOTf with TfOH) to enhance electrophilic activation and proton transfer, improving regioselectivity at C7 .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack, while additives like LiCl suppress aggregation .

Q. How do structural modifications at the pyrrolidine ring affect binding affinity to serotonin receptors?

- Methodological Answer :

- Pharmacophore Modeling : Replace piperidin-4-yl with pyrrolidin-2-yl to mimic serotonin’s indole-ethylamine motif. Assess via radioligand displacement assays (e.g., -8-OH-DPAT for 5-HT) .

- SAR Studies : Introduce substituents (e.g., methyl, fluorine) at pyrrolidine carbons and measure IC shifts to map steric/electronic requirements .

Q. What crystallographic challenges arise when resolving disordered pyrrolidine conformers?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder. Partial occupancy assignments and restraints (e.g., SIMU/DELU) stabilize refinement of flexible rings .

- Low-Temperature Data Collection : Reduce thermal motion at 100 K to improve electron density maps for the pyrrolidine moiety .

Q. How can metabolic pathways of this compound be elucidated using advanced analytical techniques?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte incubations. Use isotope labeling to trace fragmentation patterns .

- CYP450 Inhibition Assays : Test against recombinant isoforms (e.g., CYP3A4, 2D6) to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.